molecular formula C14H19N5O4S B3862673 pentyl N-[4-(1,2,4-triazol-4-ylsulfamoyl)phenyl]carbamate

pentyl N-[4-(1,2,4-triazol-4-ylsulfamoyl)phenyl]carbamate

Cat. No.: B3862673
M. Wt: 353.40 g/mol
InChI Key: FIMFUNAJSAUXBO-UHFFFAOYSA-N
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Description

Pentyl N-[4-(1,2,4-triazol-4-ylsulfamoyl)phenyl]carbamate is a chemical compound with the molecular formula C14H19N5O4S It is known for its unique structure, which includes a triazole ring, a sulfamoyl group, and a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentyl N-[4-(1,2,4-triazol-4-ylsulfamoyl)phenyl]carbamate typically involves the reaction of 4-(1,2,4-triazol-4-ylsulfamoyl)aniline with pentyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Pentyl N-[4-(1,2,4-triazol-4-ylsulfamoyl)phenyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions.

    Reduction: The sulfamoyl group can be reduced to an amine.

    Substitution: The carbamate moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles like amines or alcohols can react with the carbamate group under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the triazole ring.

    Reduction: Amines derived from the reduction of the sulfamoyl group.

    Substitution: Substituted carbamates with various nucleophiles.

Scientific Research Applications

Pentyl N-[4-(1,2,4-triazol-4-ylsulfamoyl)phenyl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of pentyl N-[4-(1,2,4-triazol-4-ylsulfamoyl)phenyl]carbamate involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, influencing enzymatic activity. The sulfamoyl group can form hydrogen bonds with biological molecules, affecting their function. The carbamate moiety can undergo hydrolysis, releasing active compounds that interact with cellular pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pentyl N-[4-(1,2,4-triazol-4-ylsulfamoyl)phenyl]carbamate is unique due to its combination of a triazole ring, a sulfamoyl group, and a carbamate moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for diverse scientific research applications.

Properties

IUPAC Name

pentyl N-[4-(1,2,4-triazol-4-ylsulfamoyl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O4S/c1-2-3-4-9-23-14(20)17-12-5-7-13(8-6-12)24(21,22)18-19-10-15-16-11-19/h5-8,10-11,18H,2-4,9H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIMFUNAJSAUXBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)NN2C=NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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